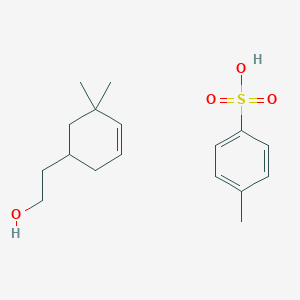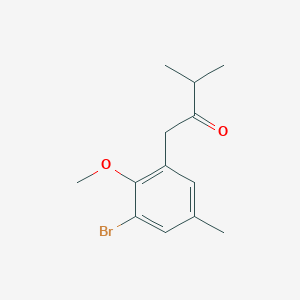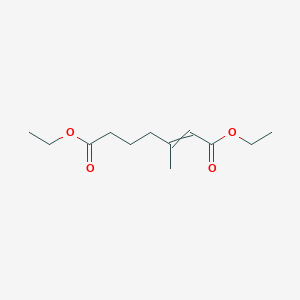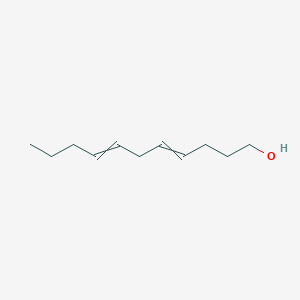![molecular formula C15H20OS B14321814 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one CAS No. 112303-85-2](/img/structure/B14321814.png)
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one is an organic compound with a unique structure that includes a thietanone ring and a trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one typically involves the reaction of 2,4,6-trimethylphenyl ethyl ketone with sulfur and a suitable base under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thietanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietanone ring to a thietane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted thietanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The thietanone ring and the trimethylphenyl group play crucial roles in its activity, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A compound with a similar structure but different functional groups.
2,4,6-Trimethylphenol: Shares the trimethylphenyl group but lacks the thietanone ring.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains the trimethylphenyl group but has an imidazolium core.
Uniqueness
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one is unique due to the presence of both the thietanone ring and the trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
112303-85-2 |
|---|---|
Fórmula molecular |
C15H20OS |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
3-methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one |
InChI |
InChI=1S/C15H20OS/c1-10-7-11(2)13(12(3)8-10)5-6-15(4)9-17-14(15)16/h7-8H,5-6,9H2,1-4H3 |
Clave InChI |
BDWKXJJIVFFQHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CCC2(CSC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
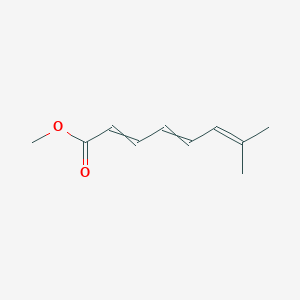
![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
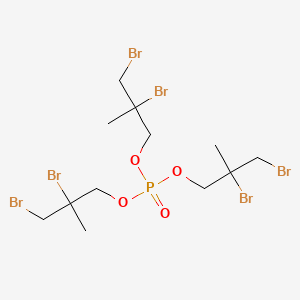
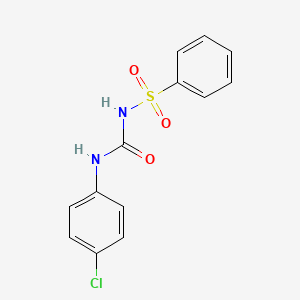
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
